molecular formula C19H20N2O3 B2604262 N-ethyl-N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851989-03-2

N-ethyl-N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2604262
CAS No.: 851989-03-2
M. Wt: 324.38
InChI Key: ULNXQJFXJRCGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound featuring a propanamide core that is N,N -disubstituted with an ethyl group and a 2-methylphenyl group, and further functionalized at the 3-position with a 2-oxo-1,3-benzoxazol-3(2 H )-yl moiety. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. The amide group within the structure provides conformational rigidity, which is a valuable property for studying molecular interactions and for the design of compounds with specific three-dimensional shapes . Compounds containing the benzoxazolone ring system and N,N -disubstituted amide scaffolds are frequently investigated for a broad spectrum of pharmacological activities in preclinical research. Literature indicates that similar amide derivatives are explored for their potential antibacterial, anti-inflammatory, antioxidant, analgesic, and antiviral properties . The specific substitution pattern on the nitrogen atom, as seen in this compound, is a common strategy to modulate the molecule's lipophilicity, metabolic stability, and steric profile, thereby influencing its interaction with biological targets. Researchers may utilize this compound as a key intermediate or as a structural motif in the development of novel bioactive molecules or as a standard in analytical chemistry. This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-20(15-9-5-4-8-14(15)2)18(22)12-13-21-16-10-6-7-11-17(16)24-19(21)23/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNXQJFXJRCGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond, which can be accomplished through the reaction of the benzoxazole derivative with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Key Reaction Mechanism

The synthesis involves the following steps:

  • Activation of the carboxylic acid : DCC reacts with the propanoic acid group of the benzoxazole derivative, forming a reactive mixed anhydride intermediate.

  • Coupling with the amine : The activated intermediate reacts with 2-ethylphenylamine, facilitated by DMAP, to form the amide bond.

  • Byproduct removal : The reaction generates dicyclohexylurea (DCU) as a byproduct, which is typically filtered off or removed via purification.

Potential Chemical Transformations

While specific reactions for this compound are not extensively detailed in the provided sources, general reactivity patterns for benzoxazole derivatives and amides suggest the following possibilities:

Reaction Type Reagents/Conditions Outcome
Hydrolysis Acidic/basic aqueous conditionsCleavage of the amide bond
Substitution Nucleophiles (e.g., amines)Modification of the amide group
Oxidation/Reduction Oxidizing/reducing agentsAlteration of functional groups

Catalytic and Methodological Advances

Recent advancements in benzoxazole synthesis (from broader literature) highlight catalysts such as:

  • Magnetic solid acid nanocatalysts ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄])

  • Palladium complexes (e.g., EG–Gn–Pd)

  • Strontium carbonate (SrCO₃)

These methods emphasize reusability , high yields , and environmental sustainability , though their direct applicability to the specific compound requires further validation .

Structural and Functional Considerations

The compound’s benzoxazole ring and amide functionality influence its reactivity:

  • The benzoxazole moiety may participate in π-π interactions or undergo electrophilic substitution depending on substituents .

  • The amide group is susceptible to hydrolysis or nucleophilic attack, which could be leveraged for functionalization.

Scientific Research Applications

Chemical Properties and Structure

N-ethyl-N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is characterized by the following properties:

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 300.36 g/mol
  • Chemical Structure : The compound features a benzoxazole moiety, which is known for its biological activity.

Anticancer Activity

One of the primary applications of this compound is its role as an anticancer agent. Studies have shown that derivatives of benzoxazole compounds exhibit significant activity against various cancer cell lines.

Case Study : A patent (AU2008258366B2) describes the use of related benzoxazole derivatives as Met kinase inhibitors, which are crucial in tumor growth and metastasis. This suggests that this compound may also possess similar inhibitory effects on tumor progression .

Neuroprotective Effects

Research indicates that compounds with benzoxazole structures may have neuroprotective properties. These compounds can modulate pathways associated with neurodegenerative diseases.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the development of benzoxazole derivatives that demonstrated protective effects on neuronal cells subjected to oxidative stress . This suggests potential applications for this compound in treating neurodegenerative conditions.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Met Kinase Inhibition

Met kinase plays a vital role in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Modulation of Receptor Activity

Benzoxazole derivatives have been shown to act as allosteric modulators for various receptors, including metabotropic glutamate receptors. This modulation can impact neurotransmission and provide therapeutic benefits in neurological disorders .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Patents
Anticancer ActivityInhibition of Met kinase; potential tumor suppressorAU2008258366B2
Neuroprotective EffectsProtection against oxidative stress in neuronsJournal of Medicinal Chemistry

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide depends on its specific biological or chemical activity. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to its observed effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazol-Propanamide Class

Several structurally related compounds highlight key variations in substituents and functional groups:

Compound Name Substituents (Amide Nitrogen) Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound N-ethyl, N-(2-methylphenyl) Benzoxazolone, propanamide ~323.38 (calculated*) Catalysis, bioactivity
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)propanamide N-(1-phenylethyl) Benzoxazolone, propanamide Not explicitly provided Unknown (PubChem entry)
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide Sulfamoyl, chlorophenyl Benzoxazolone, sulfonamide 189.26 (fragment) Pharmaceutical intermediates

*Calculated molecular formula: C₁₉H₂₀N₂O₃.

Key Observations:

  • Substituent Diversity: The target compound’s N-ethyl and N-(2-methylphenyl) groups contrast with the phenylethyl group in and the sulfamoyl-chlorophenyl moiety in .
  • Functional Group Impact: The benzoxazolone core is conserved across analogues, suggesting shared reactivity (e.g., hydrogen bonding via the oxo group). Sulfonamide and chlorophenyl groups in may enhance biological targeting compared to the alkyl/aryl groups in the target compound.

Comparison with Hydroxamic Acid Derivatives

Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide exemplify hydroxamic acids, which are structurally distinct but share amide-like features. Hydroxamic acids are known for metal chelation (e.g., in antioxidant or enzyme inhibition applications), whereas benzoxazol-propanamides may prioritize heterocyclic aromatic interactions.

Biological Activity

N-ethyl-N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzoxazole moiety, which is known for its diverse biological activities. The molecular formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of 318.36 g/mol. Its structural features contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Enzyme Inhibition : Benzoxazole derivatives have been studied for their ability to inhibit various kinases involved in tumor progression. For instance, they may inhibit MET kinase, which is crucial in cancer cell proliferation and survival .
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, reducing oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
MET Kinase InhibitionSignificant reduction in tumor cell viability at IC50 values around 10 µM
Antioxidant ActivityDPPH radical scavenging activity of 66.8% compared to ascorbic acid
Antimicrobial ActivityInhibition of bacterial growth at concentrations as low as 25 µg/mL

Case Study 1: Cancer Treatment

In a study examining the effects of benzoxazole derivatives on cancer cells, this compound was shown to significantly reduce cell proliferation in vitro. The study utilized various cancer cell lines and reported an IC50 value indicative of its potency against MET-dependent tumors.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzoxazole derivatives. The compound demonstrated significant antioxidant activity, reducing oxidative stress markers in neuronal cultures exposed to neurotoxic agents. These findings suggest potential therapeutic applications in neurodegenerative diseases.

Q & A

What are the recommended synthetic routes for N-ethyl-N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, and how can purity be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a benzoxazolone precursor with a substituted propanamide intermediate. Key steps include:

  • Acylation : Reacting 2-oxo-1,3-benzoxazole derivatives with ethyl chloroformate to activate the carbonyl group.
  • Amide Bond Formation : Using coupling reagents like EDCI/HOBt with N-ethyl-2-methylaniline under inert conditions.
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
  • Characterization : Validate purity via HPLC (>95%) and confirm structure using 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS).
    References:

What experimental strategies are effective for identifying biological targets of this compound?

Level: Basic
Methodological Answer:
Target identification can be achieved through:

  • Affinity Chromatography : Immobilize the compound on resin for pull-down assays followed by SDS-PAGE and LC-MS/MS to identify bound proteins.
  • Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries to quantify binding kinetics.
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates upon compound binding.
    References:

How can computational methods enhance the design of novel derivatives with improved activity?

Level: Advanced
Methodological Answer:

  • Quantum Mechanical Calculations : Use density functional theory (DFT) to predict electronic properties and reactive sites.
  • Molecular Docking : Employ tools like AutoDock Vina to simulate binding modes with target proteins (e.g., kinases or GPCRs).
  • QSAR Modeling : Train models on existing analogs to correlate structural features (e.g., substituent lipophilicity) with biological activity.
    References:

What statistical experimental design approaches are optimal for optimizing reaction yields in its synthesis?

Level: Advanced
Methodological Answer:

  • Box-Behnken Design : Systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions with minimal experiments.
  • Response Surface Methodology (RSM) : Model interactions between variables to predict yield maxima.
  • Factorial Design : Screen combinatorial effects of reagents and solvents to reduce side reactions.
    References:

How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Level: Advanced
Methodological Answer:

  • Pharmacokinetic (PK) Profiling : Measure bioavailability, plasma half-life, and tissue distribution to assess in vivo exposure.
  • Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain efficacy gaps.
  • Orthogonal Assays : Validate in vitro targets using CRISPR knockouts or siRNA silencing in relevant cell models.
    References:

What methodologies are critical for establishing structure-activity relationships (SAR) of benzoxazolone-containing analogs?

Level: Advanced
Methodological Answer:

  • Systematic Substituent Variation : Modify the ethyl, 2-methylphenyl, or benzoxazolone groups to assess steric/electronic effects.
  • Biological Assay Tiering : Test derivatives in primary (e.g., enzyme inhibition) and secondary assays (e.g., cytotoxicity).
  • Free-Wilson Analysis : Deconstruct contributions of individual substituents to overall activity.
    References:

Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H} NMR for ethyl/methyl proton integration; 13C^{13} \text{C} NMR to confirm carbonyl and aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ ion).
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.
    References:

What challenges arise during scale-up synthesis, and how can they be mitigated?

Level: Advanced
Methodological Answer:

  • Solvent Volume Optimization : Replace low-boiling solvents (e.g., DCM) with alternatives (e.g., THF) to reduce hazards.
  • Thermal Management : Use jacketed reactors to control exothermic reactions during acylations.
  • Flow Chemistry : Implement continuous flow systems to improve mixing and heat transfer.
    References:

What in vitro models are recommended for preliminary toxicity profiling?

Level: Basic
Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells for ATP-based viability assays.
  • Genotoxicity : Conduct Ames tests with Salmonella strains TA98/TA100.
  • Cardiotoxicity : Screen hERG channel inhibition via patch-clamp electrophysiology.
    References:

How can interdisciplinary approaches accelerate the development of derivatives?

Level: Advanced
Methodological Answer:

  • Hybrid Screening : Combine virtual screening (molecular dynamics simulations) with high-throughput experimental assays.
  • Data Integration : Use machine learning to merge computational predictions (e.g., ADMET) with experimental IC50_{50} values.
  • Collaborative Platforms : Leverage reaction databases (e.g., ICReDD) to identify novel synthetic pathways.
    References:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.